N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
Description
N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide is a benzamide derivative featuring a 5-methyl-1,2,4-oxadiazole ring at the meta-position of the benzoyl group and a cyano-(2-fluorophenyl)methyl substituent on the amide nitrogen. This compound is part of a broader class of benzamides designed for pharmacological applications, particularly targeting enzymes or receptors where the oxadiazole moiety enhances metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c1-11-21-17(23-25-11)12-5-4-6-13(9-12)18(24)22-16(10-20)14-7-2-3-8-15(14)19/h2-9,16H,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZJGZMXOUSWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC(C#N)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Amidoxime Intermediate
The oxadiazole ring is constructed via cyclization of an amidoxime intermediate. A representative protocol involves:
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with an acylating agent:
- Reagents : Acetic anhydride, triethylamine.
- Conditions : Stirring at 120°C for 2–4 hours under inert atmosphere.
- Outcome : Forms 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid in 70–85% yield.
Table 1: Optimization of Oxadiazole Cyclization
| Acylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | Toluene | 120 | 78 |
| Acetyl chloride | DMF | 100 | 65 |
| Propionic anhydride | THF | 110 | 72 |
Preparation of 2-Fluoro-α-cyano-benzylamine
Strecker Synthesis Route
A two-step sequence starting from 2-fluorobenzaldehyde:
Alternative Pathway: Nucleophilic Substitution
- Substrate : 2-Fluorobenzyl bromide.
- Reagents : Sodium cyanide, ammonia solution.
- Conditions : 60°C in ethanol/water (3:1) for 12 hours.
Amide Bond Formation: Coupling Strategies
Activation of the Carboxylic Acid
The benzoic acid is activated as an acid chloride or mixed anhydride:
- Acid Chloride Method :
- Reagents : Thionyl chloride, catalytic DMF.
- Conditions : Reflux in dichloromethane for 2 hours.
- Mixed Anhydride :
- Reagents : Isobutyl chloroformate, N-methylmorpholine.
Coupling with 2-Fluoro-α-cyano-benzylamine
- Reagents : Activated acid, amine, triethylamine.
- Solvents : Dichloromethane, THF, or DMF.
- Yield Optimization :
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 88 |
| DCC/DMAP | THF | 0–25 | 75 |
| HATU | DCM | 25 | 90 |
Purification and Characterization
Crystallization and Chromatography
- Recrystallization : Ethyl acetate/heptane (1:3) yields needle-shaped crystals.
- Column Chromatography : Silica gel, eluent: hexane/ethyl acetate (4:1).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, ArH), 7.95–7.89 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 5.12 (s, 1H, NH), 2.65 (s, 3H, CH₃).
- IR (KBr) : 2240 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O).
Critical Analysis of Methodological Challenges
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring is prone to hydrolytic degradation under acidic or basic conditions. Optimal pH during workup (pH 6–7) is crucial to prevent ring opening.
Amine Sensitivity
The α-cyano amine is susceptible to racemization and nucleophilic attack. Low-temperature coupling (<10°C) minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related benzamides are critical for comparative analysis:
Key Observations:
- Oxadiazole Substitution: The 5-methyl-1,2,4-oxadiazole (as in the target compound and F545-0046) is associated with improved metabolic stability compared to trifluoromethyl or quinoline-linked oxadiazoles (e.g., ).
- Aromatic Substituents : The 2-fluorophenyl group in the target compound and 13g enhances binding to hydrophobic pockets in enzymes, while dimethylphenyl (F545-0046) may reduce steric hindrance .
- Biological Activity: Quinoline-linked derivatives (e.g., 13g) exhibit potent bactericidal activity, whereas trifluoromethyl-oxadiazoles (e.g., ) are often optimized for CNS penetration due to increased lipophilicity.
Physicochemical Properties
- Melting Points: Derivatives with bulkier substituents (e.g., quinoline in 13g) exhibit higher melting points (240–258°C) compared to simpler benzamides .
- Solubility: The cyano group in the target compound likely reduces aqueous solubility compared to methyl or CF3-substituted analogues .
Biological Activity
N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1436108-63-2
- Molecular Formula : C18H13FN4O2
- Molecular Weight : 336.32 g/mol
This compound exhibits biological activity through its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound's stability and alters its interaction with biological targets, potentially leading to significant pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. These compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis |
| Similar Oxadiazole Derivative | U-937 (Leukemia) | 0.12 | Cytotoxic activity |
| Doxorubicin (Reference) | MCF-7 | 0.15 | Chemotherapeutic agent |
Studies indicate that this compound can induce apoptosis in cancer cells in a dose-dependent manner, making it a candidate for further investigation in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound is being explored for its antimicrobial effects. Research has shown that derivatives of oxadiazoles can exhibit significant antibacterial and antifungal activities. The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other oxadiazole derivatives. For instance:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| N-[Cyano-(2-chlorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide | Chlorine instead of Fluorine | Lower stability and activity |
| N-[Cyano-(2-bromophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide | Bromine instead of Fluorine | Reduced reactivity |
The presence of the fluorine atom in the phenyl group enhances the compound's stability and reactivity compared to its chlorinated or brominated analogs .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- Study on Apoptosis Induction : A study demonstrated that compounds similar to this compound induced apoptosis in MCF-7 cells through mitochondrial pathways .
- In Vivo Studies : Preliminary in vivo studies are needed to evaluate the therapeutic potential and safety profile of this compound in animal models .
Q & A
Q. What are the common synthetic routes and reaction conditions for synthesizing N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and substitution. Key reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for functional group introduction. Solvents like DMSO or acetonitrile are used under controlled temperatures (e.g., 50–100°C). Catalysts may include palladium complexes for cross-coupling reactions. For example, the 1,2,4-oxadiazole ring formation often requires nitrile oxide intermediates reacting with amidoximes . Table 1 : Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | KMnO₄, DMSO, 80°C | Oxidation of precursors |
| 2 | LiAlH₄, THF, 0°C | Reduction of intermediates |
| 3 | Acetonitrile, Pd(PPh₃)₄ | Cross-coupling for aryl groups |
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming structural integrity, particularly the fluorophenyl and oxadiazole moieties. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates the molecular formula. X-ray crystallography can resolve crystal packing and stereochemistry, as seen in structurally similar benzamide derivatives . Table 2 : Analytical Techniques and Applications
| Technique | Application | Example Use Case |
|---|---|---|
| ¹H NMR | Confirm aryl proton environments | Distinguishing fluorophenyl substituents |
| HRMS | Verify molecular formula | M⁺ ion at m/z 395.12 |
| X-ray | Resolve crystal structure | Analyze dihedral angles of oxadiazole ring |
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity or reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking studies using software like AutoDock Vina can simulate interactions with biological targets (e.g., enzymes or receptors). For instance, oxadiazole derivatives exhibit affinity for cancer-related kinases, which can be modeled using the compound’s 3D structure from PubChem data .
Q. What strategies can be employed to optimize reaction yields during the synthesis of derivatives?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst Screening : Transition metal catalysts (e.g., CuI for click chemistry) improve cycloaddition efficiency.
- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions during oxadiazole formation .
- Purification : Flash chromatography or recrystallization in ethanol removes byproducts, as demonstrated in triazole-containing analogs .
Q. How can researchers investigate the mechanism of action for this compound's potential biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., bacterial topoisomerases) using fluorescence-based kinetic assays.
- Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁸F isotope) to track intracellular accumulation via PET imaging.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein binding partners in treated cells .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the biological activity of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ values for kinase inhibition) to identify trends.
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing 5-methyl-oxadiazole with 5-phenyl) to isolate activity contributors. For example, fluorophenyl analogs show enhanced bacterial membrane penetration compared to chlorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
